molecular formula C12H11NOS B2876458 N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide CAS No. 477539-46-1

N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide

Cat. No. B2876458
CAS RN: 477539-46-1
M. Wt: 217.29
InChI Key: AVWNZUCXCUDNFC-UHFFFAOYSA-N
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Description

“N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide” is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been found to exhibit various biological properties, including antimicrobial properties .


Synthesis Analysis

The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . A series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction .


Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . In addition, a series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide derivatives have been synthesized through various chemical processes. For instance, a study by Wang et al. (2008) demonstrated the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process, indicating the potential for creating diverse derivatives of the base compound for further study and application in chemical synthesis (Junke Wang et al., 2008).

Structural Analysis

  • Advanced techniques such as X-ray diffraction studies have been employed to determine the crystal structures of related compounds. For example, Sharma et al. (2016) synthesized and established the structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, through spectral analysis and X-ray diffraction studies (P. Sharma et al., 2016).

Anticancer Activity

  • Some derivatives have shown potential as anticancer agents. Nițulescu et al. (2015) designed new pyrazole derivatives as inhibitors of cell cycle kinases, with some compounds showing modest apoptotic effects in human cancer cells, highlighting the therapeutic potential of derivatives in cancer treatment (G. Nițulescu et al., 2015).

Molecular Rearrangements

  • Research by Clayden et al. (2004) found that thiophene-3-carboxamides bearing certain substituents undergo dearomatising cyclisation when treated with specific reagents, transforming the products into various molecular structures, which could be relevant for developing new chemical entities (J. Clayden et al., 2004).

Biological Evaluation

  • A study by Jiao et al. (2009) on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including a thiophene substituted derivative, showed good antiproliferative activity against certain cancer cell lines, indicating the biological relevance of such compounds in medical research (J. Jiao et al., 2009).

properties

IUPAC Name

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-12(8-1-2-8)13-10-3-4-11-9(7-10)5-6-15-11/h3-8H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWNZUCXCUDNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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